molecular formula C11H7ClN2 B3345076 9H-Indeno(2,1-c)pyridazine, 3-chloro- CAS No. 100595-20-8

9H-Indeno(2,1-c)pyridazine, 3-chloro-

Cat. No.: B3345076
CAS No.: 100595-20-8
M. Wt: 202.64 g/mol
InChI Key: AXWBHIJBRSSAKJ-UHFFFAOYSA-N
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Description

9H-Indeno(2,1-c)pyridazine, 3-chloro- is a heterocyclic compound with the molecular formula C11H7ClN2 This compound is part of the pyridazine family, which is known for its diverse pharmacological activities The structure of 9H-Indeno(2,1-c)pyridazine, 3-chloro- includes a fused indene and pyridazine ring system, with a chlorine atom attached to the pyridazine ring

Preparation Methods

The synthesis of 9H-Indeno(2,1-c)pyridazine, 3-chloro- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of indene derivatives with hydrazine derivatives, followed by chlorination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve continuous flow processes to ensure scalability and consistency in product quality.

Chemical Reactions Analysis

9H-Indeno(2,1-c)pyridazine, 3-chloro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atom in 9H-Indeno(2,1-c)pyridazine, 3-chloro- can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Addition: The compound can also participate in addition reactions with various electrophiles, leading to the formation of addition products.

Scientific Research Applications

9H-Indeno(2,1-c)pyridazine, 3-chloro- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, 9H-Indeno(2,1-c)pyridazine, 3-chloro- is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 9H-Indeno(2,1-c)pyridazine, 3-chloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

9H-Indeno(2,1-c)pyridazine, 3-chloro- can be compared with other similar compounds, such as:

    Pyridazine derivatives: These compounds share the pyridazine ring system and exhibit similar pharmacological activities. Examples include pyridazinone and pyridazine-based drugs.

    Indene derivatives: Compounds with the indene ring system, such as indene and its derivatives, also share structural similarities and reactivity.

    Chlorinated heterocycles: Other heterocyclic compounds with chlorine substituents, such as chloropyridines and chlorobenzenes, can be compared in terms of their chemical reactivity and applications.

The uniqueness of 9H-Indeno(2,1-c)pyridazine, 3-chloro- lies in its fused ring system and the presence of both indene and pyridazine moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-9H-indeno[2,1-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-11-6-9-8-4-2-1-3-7(8)5-10(9)13-14-11/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWBHIJBRSSAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC(=NN=C31)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143413
Record name 9H-Indeno(2,1-c)pyridazine, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100595-20-8
Record name 9H-Indeno(2,1-c)pyridazine, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100595208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Indeno(2,1-c)pyridazine, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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